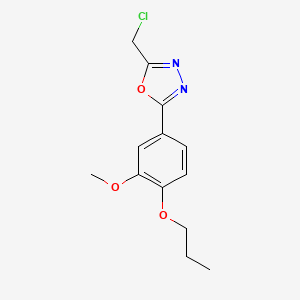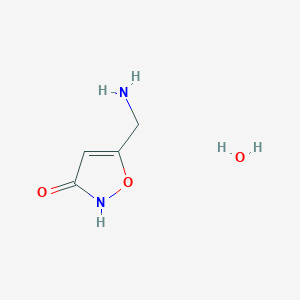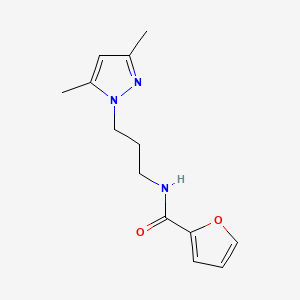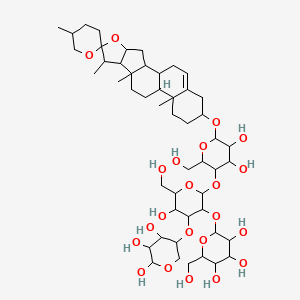
Funkioside F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Funkioside F is a steroid glycoside compound derived from the plant Funkia ovata, belonging to the Liliaceae family. Its chemical structure is characterized by a diosgenin backbone linked to a complex sugar moiety consisting of glucose, xylose, and galactose . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Funkioside F can be synthesized through a series of glycosylation reactions. The synthesis typically involves the stepwise addition of sugar moieties to the diosgenin backbone. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources, primarily from plants of the Liliaceae family. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Funkioside F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moiety.
Reduction: Reduction reactions can target the double bonds in the diosgenin backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives with modified biological activities .
Scientific Research Applications
Funkioside F has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: this compound exhibits inhibitory activity against certain cell lines, making it a subject of interest in cancer research.
Medicine: The compound’s potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Funkioside F involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to cell proliferation and apoptosis. The sugar moiety plays a crucial role in its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Funkioside F can be compared with other similar steroid glycosides, such as:
Funkioside C: Differing in the sugar composition, Funkioside C has a simpler structure with fewer sugar moieties.
Funkioside G: This compound has an additional sugar unit, making it more complex than this compound.
Caroxin F: Although not a steroid glycoside, Caroxin F shares some structural similarities in its glycosidic linkages.
This compound stands out due to its unique combination of sugars and its specific biological activities, which are not observed in the other similar compounds .
Properties
CAS No. |
60454-80-0 |
|---|---|
Molecular Formula |
C50H80O22 |
Molecular Weight |
1033.2 g/mol |
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H80O22/c1-20-7-12-50(64-18-20)21(2)32-27(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(61)37(58)41(30(17-53)69-45)70-47-43(71-46-39(60)36(57)33(54)28(15-51)67-46)42(35(56)29(16-52)68-47)66-31-19-63-44(62)38(59)34(31)55/h5,20-21,23-47,51-62H,6-19H2,1-4H3 |
InChI Key |
RVVQXLFEQMOKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9COC(C(C9O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


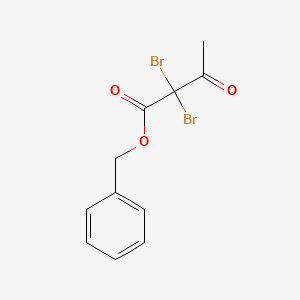
![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)
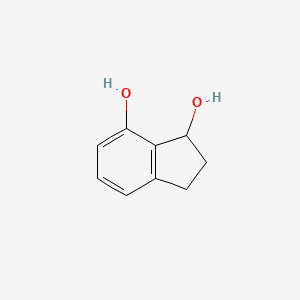
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
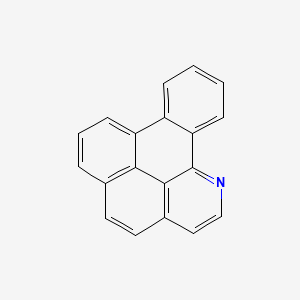
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
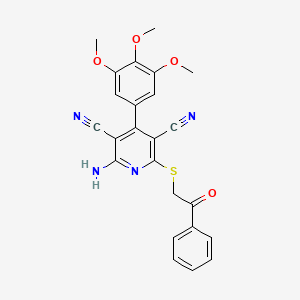
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
